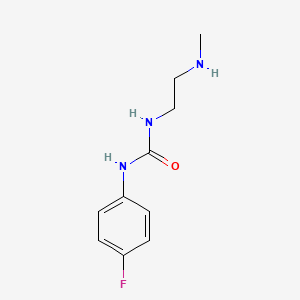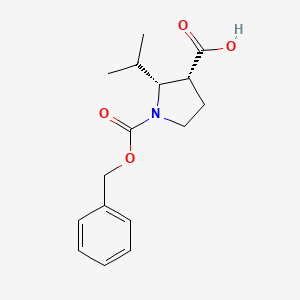
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride is a chemical compound with the molecular formula C15H21NO2·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then esterified using methanol and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a crystalline powder, which is then purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate
- Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrobromide
Uniqueness
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3;/h4-5,8,12,14,16H,6-7,9H2,1-3H3;1H |
Clé InChI |
YKMDGGOGFSCNEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CCNC(C2)C(=O)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)






![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



